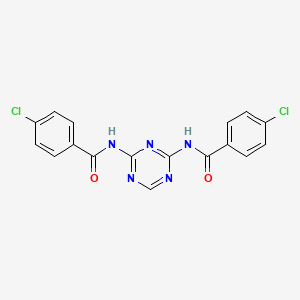
N,N'-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of two 4-chlorobenzamide groups attached to a triazine core. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) typically involves the reaction of cyanuric chloride with 4-chlorobenzamide. The process can be summarized as follows:
Starting Materials: Cyanuric chloride and 4-chlorobenzamide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine.
Procedure: Cyanuric chloride is first dissolved in the solvent, followed by the addition of 4-chlorobenzamide and the base. The mixture is stirred at a controlled temperature, often around room temperature to 50°C, until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters for large-scale production. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzamide groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: Under acidic or basic conditions, the amide bonds can be hydrolyzed to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as substituted amides or thiols.
Hydrolysis: 4-chlorobenzoic acid and corresponding amines.
Aplicaciones Científicas De Investigación
N,N’-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including polymers and other heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.
Mecanismo De Acción
The mechanism by which N,N’-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) exerts its effects depends on its application:
Antimicrobial Activity: It may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Comparación Con Compuestos Similares
N,N’-(1,3,5-Triazine-2,4-diyl)bis(4-methylbenzamide): Similar structure but with methyl groups instead of chlorine atoms.
N,N’-(1,3,5-Triazine-2,4-diyl)bis(4-nitrobenzamide): Contains nitro groups, which can alter its reactivity and applications.
Uniqueness: N,N’-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) is unique due to the presence of chlorine atoms, which can participate in specific chemical reactions and influence the compound’s physical properties, such as solubility and stability.
This detailed overview provides a comprehensive understanding of N,N’-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide), covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Número CAS |
111829-64-2 |
|---|---|
Fórmula molecular |
C17H11Cl2N5O2 |
Peso molecular |
388.2 g/mol |
Nombre IUPAC |
4-chloro-N-[4-[(4-chlorobenzoyl)amino]-1,3,5-triazin-2-yl]benzamide |
InChI |
InChI=1S/C17H11Cl2N5O2/c18-12-5-1-10(2-6-12)14(25)22-16-20-9-21-17(24-16)23-15(26)11-3-7-13(19)8-4-11/h1-9H,(H2,20,21,22,23,24,25,26) |
Clave InChI |
NBJREGHTDRCGFT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC2=NC(=NC=N2)NC(=O)C3=CC=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


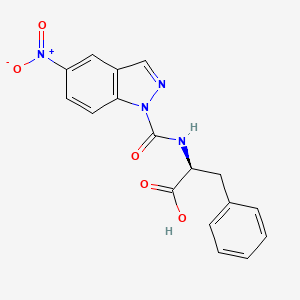
![1,11-Dichloro-5,7-dioxo-12,13-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-6(7H)-carboxamide](/img/structure/B12897750.png)
![{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethanesulfinyl}acetonitrile](/img/structure/B12897764.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylaminomethylamino)pyrimidin-2-one](/img/structure/B12897769.png)
![1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(dihexylamino)ethanol](/img/structure/B12897772.png)

![Cis-3a-methyl-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12897780.png)
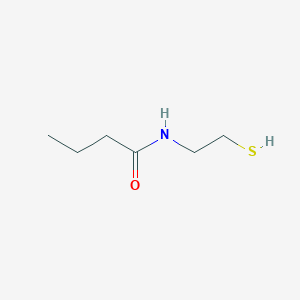
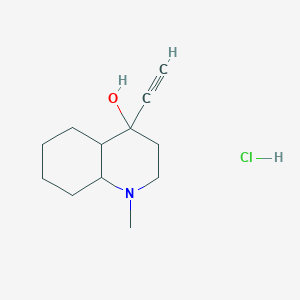

![4-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12897811.png)

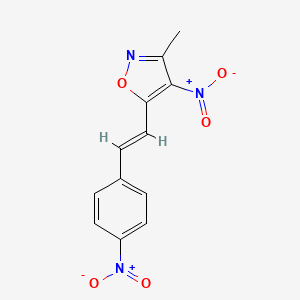
![N-(2,6-Dimethylphenyl)-5-(thiophen-2-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12897835.png)
